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molecular formula C10H13FN2 B8487359 N-(4-fluoro-2-methylphenyl)azetidin-3-amine

N-(4-fluoro-2-methylphenyl)azetidin-3-amine

Cat. No. B8487359
M. Wt: 180.22 g/mol
InChI Key: BBHSUWAYNRRHCM-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

To an ice cooled solution of tert-butyl 3-((4-fluoro-2-methylphenyl)amino)azetidine-1-carboxylate (D30) (300 mg, 1.07 mmol) in dichloromethane (2 ml), a mixture of trifluoroacetic acid/dichloromethane (4.5 ml/1.5 ml) was added and the mixture stirred at room temperature for 1 h. Solvents were evaporated in vacuo and the resulting residue was purified by SPE-SCX cartridge (10 g). Collected ammonia fractions, after solvent evaporation afforded the title compound (D55) (0022/107/1) (190 mg)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[C:4]([CH3:20])[CH:3]=1.FC(F)(F)C(O)=O.ClCCl>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]2[CH2:12][NH:11][CH2:10]2)=[C:4]([CH3:20])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1)NC1CN(C1)C(=O)OC(C)(C)C)C
Name
trifluoroacetic acid dichloromethane
Quantity
4.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F.ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by SPE-SCX cartridge (10 g)
CUSTOM
Type
CUSTOM
Details
Collected ammonia fractions, after solvent evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)NC1CNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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